molecular formula C13H22O2 B2469996 6,10-Dimethylundec-9-en-4-yne-3,6-diol CAS No. 127897-49-8

6,10-Dimethylundec-9-en-4-yne-3,6-diol

Cat. No.: B2469996
CAS No.: 127897-49-8
M. Wt: 210.317
InChI Key: MFUMAMONCVKBLU-UHFFFAOYSA-N
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Description

6,10-Dimethylundec-9-en-4-yne-3,6-diol is a versatile chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by its unique structure, which includes both alkyne and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethylundec-9-en-4-yne-3,6-diol can be achieved through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with a suitable precursor in ether, followed by refluxing for 3.5 hours and then cooling to 20°C for 0.5 hours . Another method involves the use of sodium carbonate in various solvents at temperatures ranging from 90 to 100°C for 1.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylundec-9-en-4-yne-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

6,10-Dimethylundec-9-en-4-yne-3,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10-Dimethylundec-9-en-4-yne-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dimethylundec-9-en-4-yne-3,5-diol: Similar structure but with a different position of the hydroxyl group.

    6,10-Dimethylundec-9-en-4-yne-3,7-diol: Another isomer with hydroxyl groups at different positions.

    6,10-Dimethylundec-9-en-4-yne-3,6-dione: A related compound with ketone groups instead of hydroxyl groups.

Uniqueness

6,10-Dimethylundec-9-en-4-yne-3,6-diol is unique due to its specific combination of functional groups and their positions on the carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6,10-dimethylundec-9-en-4-yne-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-12(14)8-10-13(4,15)9-6-7-11(2)3/h7,12,14-15H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUMAMONCVKBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(C)(CCC=C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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